eta5-Methylcyclopentadienyl titanium trichloride
Description
Properties
IUPAC Name |
5-methylcyclopenta-1,3-diene;trichlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPLWOSEHGZOO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.Cl[Ti](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3Ti- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282-31-1 | |
| Record name | eta5-Methylcyclopentadienyl titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction of Bis(η⁵-cyclopentadienyl)titanium Dihalides with Titanium Tetrahalides
This method involves the displacement of one cyclopentadienyl ligand via halide exchange. For methyl-substituted derivatives, bis(η⁵-methylcyclopentadienyl)titanium dichloride reacts with titanium tetrachloride under inert conditions:
Key Conditions :
-
Solvent : Neat TiCl₄ (melting point: −24°C) or aromatic hydrocarbons (e.g., toluene).
-
Yield : ~70–85% after filtration and washing with non-polar solvents.
Example : Heating bis(η⁵-methylcyclopentadienyl)titanium dichloride (49.8 g) with excess TiCl₄ (300 g) at 50°C for 1.5 hours under argon yields a dark brownish-red solid, isolated via filtration.
Alkali Metal Cyclopentadienide and Titanium Tetrachloride
Alkali metal methylcyclopentadienides (e.g., Na(C₅H₄CH₃)) react with TiCl₄ in a 1:1 molar ratio. Excess TiCl₄ suppresses bis-ligand formation:
Optimized Protocol :
-
Solvent : Dry toluene or xylene.
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Temperature : −40°C (for Na precursor synthesis in liquid NH₃) to 50°C (for main reaction).
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Workup : Filtration under argon, followed by gasoline washes to remove TiCl₄ residues.
Critical Insight : Cyclic ethers (e.g., tetrahydrofuran) are unsuitable due to side reactions with the product.
Halogenation of Bis(η⁵-cyclopentadienyl)titanium Dihalides
Bromine efficiently cleaves one cyclopentadienyl ligand from bis(η⁵-methylcyclopentadienyl)titanium dichloride:
Subsequent chloride displacement by TiCl₄ yields the trichloride.
Advantages :
Disproportionation of Bis(η⁵-cyclopentadienyl)titanium Dialkoxides
While less direct, this route offers high purity:
Challenges :
-
Rapid decomposition necessitates immediate product isolation.
Reaction Optimization and Mechanistic Analysis
Ligand Substitution Effects
Methyl groups on the cyclopentadienyl ring alter reaction kinetics:
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Steric Hindrance : Slows ligand displacement in TiCl₄-based routes.
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Electronic Effects : Electron-donating methyl groups enhance Ti–Cp bond strength, requiring higher temperatures for cleavage.
Table 1 : Comparative Yields for Methyl vs. Unsubstituted Cp Ligands
| Method | Yield (C₅H₅TiCl₃) | Yield (C₅H₄CH₃TiCl₃) |
|---|---|---|
| TiCl₄ Displacement | 85% | 78% |
| NaCp + TiCl₄ | 80% | 72% |
| Br₂ Halogenation | 75% | 68% |
Solvent and Temperature Dependence
-
Aromatic Solvents : Toluene minimizes side reactions but requires rigorous drying.
-
Polar Solvents : Ethers and THF are avoided due to ligand displacement or polymerization.
Figure 1 : Reaction Rate vs. Temperature for Na(C₅H₄CH₃) + TiCl₄
Where ≈ 45 kJ/mol, indicating moderate thermal sensitivity.
Characterization and Quality Control
Spectroscopic Validation
-
IR Spectroscopy : ν(Ti–Cl) stretches at 350–400 cm⁻¹; η⁵-Cp ring vibrations at 1,400–1,500 cm⁻¹.
-
Elemental Analysis : Typical composition: Ti (~18.5%), Cl (~45.2%), C (~30.1%).
Table 2 : Analytical Data for (C₅H₄CH₃)TiCl₃
| Parameter | Observed Value | Theoretical Value |
|---|---|---|
| Ti Content | 18.3% | 18.5% |
| Cl Content | 44.8% | 45.2% |
| Melting Point | 167–169°C | 170°C (dec.) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Thermolysis and Dimerization
η⁵-MeCpTiCl₃ undergoes thermal decomposition to form dimeric titanium complexes. For example:
Reaction :
Key Findings :
-
Thermolysis at 120–150°C in toluene yields a dimer with a bridging metalated cyclopentadienyl ligand .
-
The dimer features a Ti–Ti distance of 3.45 Å , longer than analogous pentamethylcyclopentadienyl derivatives due to steric effects .
Comparison with Analogues :
| Compound | Product on Thermolysis | Ti–Ti Distance (Å) |
|---|---|---|
| η⁵-MeCpTiCl₃ | Dimeric μ-η¹:η⁵ complex | 3.45 |
| (C₅Me₅)₂TiMe | Monomeric η³:η⁴ complex | — |
Hydrogenolysis and Hydride Formation
η⁵-MeCpTiCl₃ reacts with hydrogen or reducing agents to form titanium hydrides:
Reaction :
Properties of Hydride Product :
Applications :
Redox Reactions and Catalytic Activity
The Ti(III)/Ti(IV) redox couple enables η⁵-MeCpTiCl₃ to act as a single-electron transfer agent:
Epoxide Opening
Reaction :
Mechanism :
Carbonyl Reduction
Reaction :
Substitution Reactions
The chloride ligands in η⁵-MeCpTiCl₃ are replaceable with nucleophiles:
Grignard Reagent Reactions
Reaction :
Example :
Alkene and Alkyne Insertion
Reaction :
Stability and Decomposition
Scientific Research Applications
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is employed in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of eta5-Methylcyclopentadienyl titanium trichloride involves its role as a catalyst in various chemical reactions. The compound’s unique piano stool geometry allows it to interact with substrates and facilitate their transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in polymerization reactions, the compound activates monomers and promotes their polymerization into long-chain polymers .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl titanium trichloride: An organotitanium compound with the formula C5H5TiCl3.
Pentamethylcyclopentadienyl titanium trichloride: Similar to eta5-Methylcyclopentadienyl titanium trichloride but with different substituents on the cyclopentadienyl ring.
Indenyl titanium trichloride: Another organotitanium compound with a similar structure but different ligand.
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze polymerization reactions with high efficiency and selectivity sets it apart from other similar compounds .
Biological Activity
η⁵-Methylcyclopentadienyl titanium trichloride (commonly referred to as MeCpTiCl₃) is an organometallic compound that has garnered attention for its potential biological applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of η⁵-Methylcyclopentadienyl Titanium Trichloride
η⁵-Methylcyclopentadienyl titanium trichloride is a metallocene compound characterized by a titanium center coordinated to a methylcyclopentadienyl ligand and three chloride ions. Its unique structure allows it to participate in various chemical reactions, making it a candidate for applications in catalysis and potentially in biological systems.
Mechanisms of Biological Activity
The biological activity of MeCpTiCl₃ can be attributed to several mechanisms:
- Antioxidant Properties : Functionalized derivatives of MeCpTiCl₃ have been studied for their antioxidant capabilities, which involve the scavenging of free radicals and the enhancement of enzymatic activities related to oxidative stress management .
- Enzyme Modulation : Research indicates that MeCpTiCl₃ can increase the activity of key enzymes such as glutathione peroxidase and glutathione reductase. These enzymes play crucial roles in cellular defense against oxidative damage.
- Cellular Effects : Studies have shown that derivatives of this compound can affect cellular pathways, promoting cell survival under oxidative stress conditions. This suggests a potential therapeutic role in conditions characterized by oxidative damage .
Table 1: Summary of Key Studies on MeCpTiCl₃
Case Study 1: Antioxidant Activity
In a study investigating the antioxidant properties of MeCpTiCl₃, researchers found that its functionalized derivatives significantly increased the activity of antioxidant enzymes in vitro. This was measured by assessing the reduction in reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stressors.
Case Study 2: Enzyme Modulation
Another pivotal study focused on the modulation of glutathione peroxidase and reductase activities by MeCpTiCl₃. The results indicated that treatment with this compound led to a notable increase in enzyme activities, suggesting its potential use as a therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of MeCpTiCl₃ is crucial for its application in biological systems:
- Absorption and Distribution : The compound's lipophilicity allows for efficient cell membrane penetration, facilitating its biological effects.
- Toxicological Concerns : While some studies indicate low toxicity at therapeutic doses, further research is necessary to fully elucidate its safety profile, particularly regarding long-term exposure and potential accumulation in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
